An In-depth Technical Guide to Boc-phe(4-N3)-OH: Properties, Synthesis, and Applications
An In-depth Technical Guide to Boc-phe(4-N3)-OH: Properties, Synthesis, and Applications
Introduction
(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly known in the scientific community as Boc-4-azido-L-phenylalanine or Boc-Phe(4-N3)-OH, is a cornerstone unnatural amino acid in the fields of chemical biology, drug discovery, and materials science.[1][2] Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bioorthogonal azido moiety, provides researchers with a powerful tool for a myriad of applications.[1][2] The Boc group ensures stability during peptide synthesis, while the azido group serves as a versatile chemical handle for "click chemistry" reactions, enabling precise molecular engineering.[1] This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of Boc-4-azido-L-phenylalanine, providing researchers and drug development professionals with a comprehensive technical resource.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of Boc-4-azido-L-phenylalanine is fundamental for its effective application in research and development. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |
| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH, Boc-Phe(4-N3)-OH, 4-Azido-N-Boc-L-phenylalanine | [1][3] |
| CAS Number | 33173-55-6 | [1][3] |
| Molecular Formula | C14H18N4O4 | [1][3] |
| Molecular Weight | 306.32 g/mol | [1][3] |
| Appearance | Pale yellow to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Mechanistic Insights
The synthesis of Boc-4-azido-L-phenylalanine is a critical process that requires careful execution to ensure high purity and yield. While several synthetic routes exist, a reliable and scalable method involves a copper(I)-catalyzed Ullman-type coupling reaction.[2] This approach is favored over methods like azidodediazoniation or diazotransfer reactions due to improved safety profiles on a larger scale.[2]
The synthesis typically commences from the readily available L-phenylalanine. A key intermediate in this process is N-Boc-4-iodo-L-phenylalanine.[2][4] The synthesis of this precursor is a crucial step, setting the stage for the introduction of the azido group.
A scalable and chromatography-free synthesis of 4-azido-L-phenylalanine starting from L-phenylalanine has been developed.[2] This process involves the conversion of N-Boc-4-iodo-L-phenylalanine to its potassium salt before reacting with an azide source.[2] This step is taken to mitigate the risk of forming hydrazoic acid (HN3), which is a highly toxic and explosive gas.[2]
Visualizing the Synthesis Workflow
Caption: A simplified workflow for the synthesis of Boc-4-azido-L-phenylalanine.
Safety Considerations
While the Ullman-like Cu(I)-catalyzed azidation step itself is considered to have a manageable risk profile, the isolated final product, 4-azido-L-phenylalanine, has been reported to exhibit explosive characteristics.[2][5] Therefore, appropriate safety precautions, including handling with care and using personal protective equipment, are paramount. It is also crucial to be aware of the potential for the formation of hazardous byproducts during synthesis.[2]
Core Applications in Research and Development
The versatility of Boc-4-azido-L-phenylalanine stems from the unique properties of its azido group, making it an invaluable tool in various scientific disciplines.[1]
-
Peptide Synthesis : As a protected amino acid, it serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of modified peptides.[1][6] The Boc protecting group ensures that the α-amino group does not participate in unwanted side reactions during peptide chain elongation.[7]
-
Click Chemistry : The azide functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click" reactions are highly efficient and specific, allowing for the straightforward conjugation of the modified peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]
-
Bioconjugation : This amino acid derivative is extensively used in bioconjugation techniques to link peptides to proteins, nucleic acids, or surfaces.[1] This enables the development of sophisticated biomaterials and diagnostic tools.
-
Drug Development : In the pharmaceutical industry, Boc-4-azido-L-phenylalanine is instrumental in designing novel therapeutics.[1][8] The ability to introduce a "clickable" handle into a peptide sequence allows for the development of targeted drug delivery systems and peptide-based drugs with enhanced therapeutic properties.[1]
Experimental Protocol: Incorporation of Boc-4-azido-L-phenylalanine into a Peptide using Boc-SPPS
The following is a generalized protocol for the manual incorporation of Boc-4-azido-L-phenylalanine into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Resin Preparation and Swelling
-
Start with a suitable resin (e.g., Merrifield resin) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
Boc Deprotection
-
Wash the resin with DCM (3 times).[6]
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[6]
-
Drain the solution and add a fresh 50% TFA/DCM solution, agitating for an additional 20-25 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[6]
Neutralization
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[6]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 times) to remove excess base.[6]
Amino Acid Coupling
-
In a separate vial, dissolve Boc-4-azido-L-phenylalanine (3 equivalents relative to the resin loading capacity) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the amino acid solution to the neutralized resin.
-
In another vial, dissolve a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.[9]
-
Add the coupling agent solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[6]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[10]
-
After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[6]
Repetition for Peptide Elongation
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
Visualizing the Boc-SPPS Workflow
Caption: A schematic of the key steps in a single cycle of Boc-Solid Phase Peptide Synthesis.
Conclusion
Boc-4-azido-L-phenylalanine is a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its unique combination of a stable protecting group and a versatile bioorthogonal handle has solidified its position as an indispensable tool for peptide chemists and drug developers. A thorough understanding of its chemical properties, synthetic pathways, and safety considerations is essential for harnessing its full potential in creating novel peptides, bioconjugates, and therapeutics that can address pressing challenges in medicine and beyond.
References
-
Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. The Journal of Organic Chemistry, 83(8), 4421-4428. [Link]
-
J&K Scientific LLC. Boc-4-azido-D-phenylalanine. [Link]
-
PubChem. Boc-4-azido-L-phenylalanine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. [Link]
-
Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. [Link]
-
PubChem. Boc-N-Me-Phe-OH. [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
PubMed. Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. [Link]
-
Aapptec Peptides. Boc-Phe(4-NH2)-OH. [Link]
-
ACS Publications. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. [Link]
-
Oakwood Chemical. Boc-4-Amino-L-phenylalanine. [Link]
-
PubChem. p-Azido-L-phenylalanine. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
